

N-(Amino-PEG3)-N-bis(PEG3-Boc) CAS number and supplier information

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest	
Compound Name:	<i>N-(Amino-PEG3)-N-bis(PEG3-Boc)</i>
Cat. No.:	B609414

[Get Quote](#)

An In-depth Technical Guide to **N-(Amino-PEG3)-N-bis(PEG3-Boc)** and its Analogs for Advanced Bioconjugation

This technical guide provides comprehensive information on the branched polyethylene glycol (PEG) linker **N-(Amino-PEG3)-N-bis(PEG3-Boc)**, its closely related analogs, and their applications in research and drug development. Due to the limited availability of specific data for **N-(Amino-PEG3)-N-bis(PEG3-Boc)**, this guide focuses on the well-characterized analog, NH-bis(PEG3-Boc), providing detailed protocols and data that can be adapted for similar branched PEG structures.

Chemical Identity and Supplier Information

A specific CAS number for **N-(Amino-PEG3)-N-bis(PEG3-Boc)** is not readily found in public databases. However, a structurally similar compound, NH-bis(PEG3-Boc), is well-documented and commercially available.

N-(Amino-PEG3)-N-bis(PEG3-Boc):

- Supplier: Genprice (CAT: 544-MBS5769564)[[1](#)]

NH-bis(PEG3-Boc):

This molecule shares the core branched structure with two Boc-protected PEG3 arms, differing in the third arm, which is a primary amine directly attached to the central nitrogen atom.

Property	Value	Reference
CAS Number	2055024-51-4	[2]
Molecular Formula	C ₂₆ H ₅₃ N ₃ O ₁₀	[2][3]
Molecular Weight	567.72 g/mol	[2][3]
Purity	>96%	[2][3]
Appearance	White to off-white solid	[3]
Solubility	Soluble in DMSO, DMF, and chlorinated solvents	[3]
Suppliers	Precise PEG, BenchChem	[2][3]

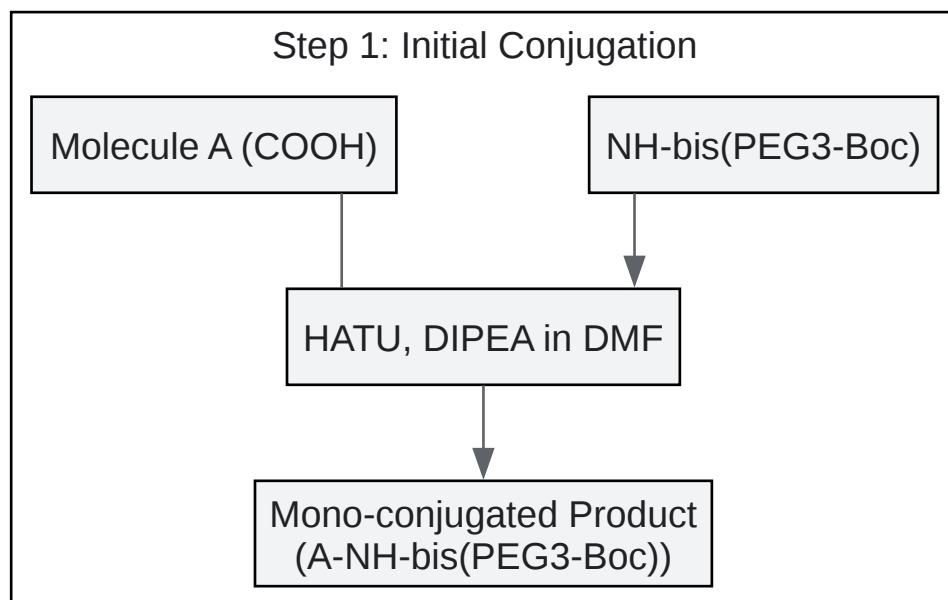
Overview of Branched PEG Linkers

Branched PEG linkers are multi-arm PEG reagents that have gained significant traction in bioconjugation, particularly in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).[4][5][6] Compared to their linear counterparts, branched PEGs offer several advantages:

- Increased Solubility: The compact, globular structure enhances solubility in both aqueous and organic solvents.[7]
- Higher Drug-to-Antibody Ratio (DAR): They allow for the attachment of a higher payload concentration to an antibody without causing aggregation.[8]
- Improved Pharmacokinetics: The larger hydrodynamic size can lead to reduced renal clearance, prolonging circulation time.[7][8]
- Reduced Immunogenicity: The shielding effect of the branched structure can minimize immune responses.[7][8]

Experimental Protocols: Orthogonal Synthesis with NH-bis(PEG3-Boc)

The trifunctional nature of NH-bis(PEG3-Boc) (one primary amine and two Boc-protected amines) makes it an ideal candidate for orthogonal synthesis, allowing for the sequential introduction of different molecules. The following protocols are adapted from a technical guide by BenchChem and can serve as a starting point for **N-(Amino-PEG3)-N-bis(PEG3-Boc)**.^[3]


Step 1: Initial Conjugation to the Central Amine

The exposed primary amine of NH-bis(PEG3-Boc) can be functionalized using standard amine-reactive chemistry, such as amide bond formation.

Protocol: Amide Bond Formation

- Materials:
 - NH-bis(PEG3-Boc)
 - Carboxylic acid-containing molecule (Molecule A)
 - Coupling agents: HATU or HBTU
 - Base: DIPEA (N,N-Diisopropylethylamine)
 - Anhydrous DMF (N,N-Dimethylformamide)
- Procedure:
 - Dissolve the carboxylic acid-containing molecule (Molecule A, 1.0 eq) and HATU (1.2 eq) in anhydrous DMF.
 - Add DIPEA (2.0 eq) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.
 - In a separate flask, dissolve NH-bis(PEG3-Boc) (1.1 eq) in anhydrous DMF.
 - Add the NH-bis(PEG3-Boc) solution to the activated carboxylic acid solution.

- Stir the reaction mixture at room temperature for 4-12 hours, monitoring progress by TLC or LC-MS.
- Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO_3 , water, and brine.
- Dry the organic layer over anhydrous Na_2SO_4 , filter, and concentrate under reduced pressure to yield the mono-conjugated product.

[Click to download full resolution via product page](#)

Initial conjugation workflow.

Step 2: Selective Mono-Deprotection of a Boc Group

Achieving selective removal of a single Boc group is crucial for subsequent orthogonal functionalization. This often requires carefully controlled reaction conditions.

Protocol: Partial Boc Deprotection

- Materials:
 - Mono-conjugated product from Step 1

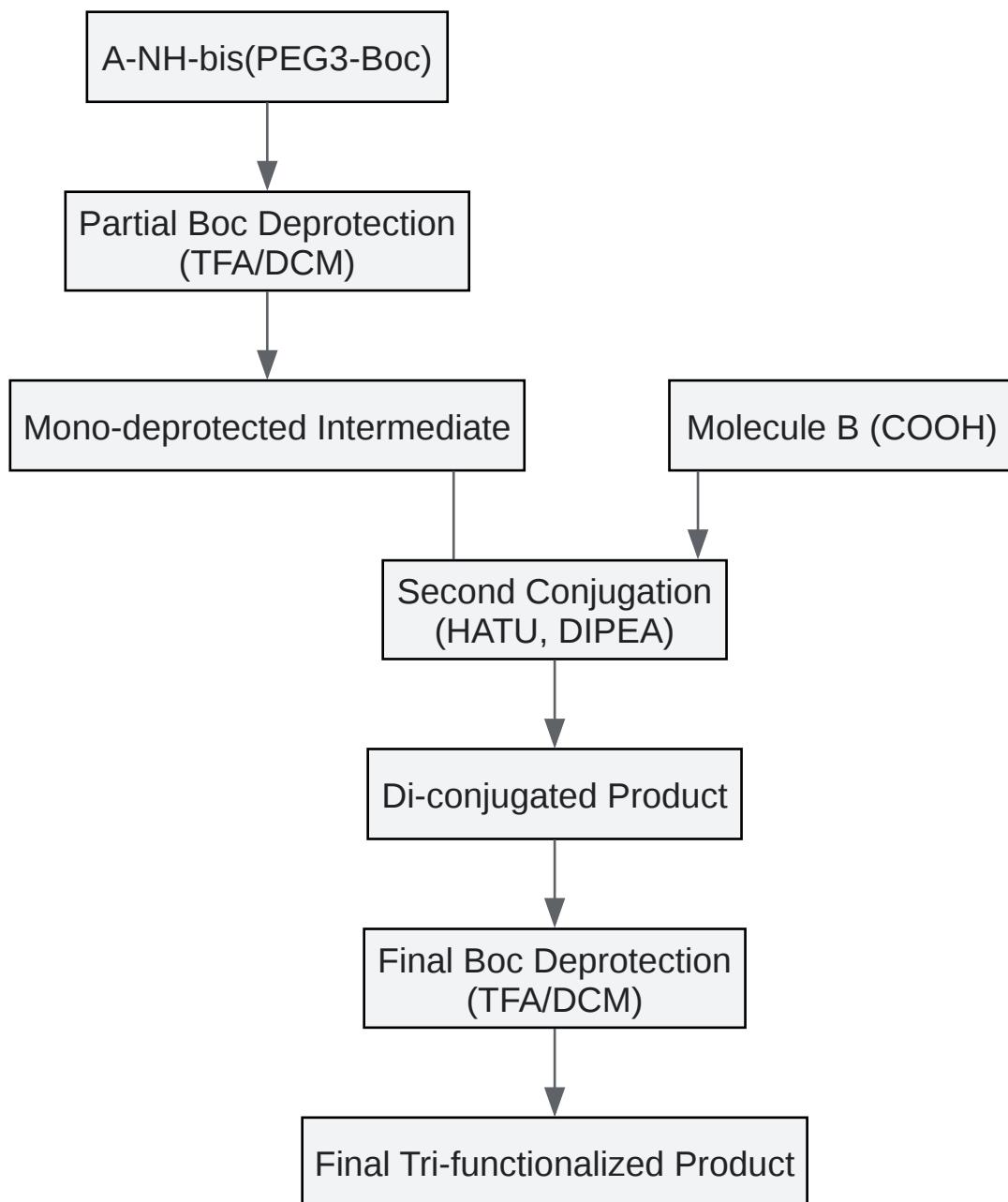
- Trifluoroacetic acid (TFA)
- Dichloromethane (DCM)
- Procedure:
 - Dissolve the mono-conjugated product in DCM.
 - Cool the solution to 0°C.
 - Slowly add a solution of TFA in DCM (e.g., 10% v/v). The precise concentration and equivalents of TFA may need to be optimized.
 - Stir the reaction at 0°C and monitor closely by LC-MS.
 - Once the desired level of mono-deprotection is achieved, quench the reaction by adding a mild base, such as saturated aqueous NaHCO₃.
 - Extract the product with DCM, dry the organic layer, and purify by column chromatography to isolate the mono-deprotected product.

Step 3: Second Conjugation

The newly exposed primary amine can be reacted with a second molecule of interest.

Protocol: Second Amide Bond Formation

- This step follows the same procedure as the initial conjugation (Section 3.1), using the mono-deprotected product as the starting material and a new carboxylic acid-containing molecule (Molecule B).


Step 4: Final Deprotection

The remaining Boc group is removed to expose the final amine for a third conjugation or for the final application.

Protocol: Complete Boc Deprotection

- Materials:

- Boc-protected conjugate
- Trifluoroacetic acid (TFA)
- Dichloromethane (DCM)
- Procedure:
 - Dissolve the Boc-protected conjugate in a 1:1 mixture of DCM and TFA.[3]
 - Stir the reaction mixture at room temperature for 1-2 hours.[3]
 - Monitor the deprotection by TLC or LC-MS until the starting material is fully consumed.[3]
 - Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.[3]
 - Co-evaporate the residue with DCM (3x) to ensure complete removal of TFA.[3]

[Click to download full resolution via product page](#)

Orthogonal synthesis workflow.

Application Highlight: PROTAC Synthesis

A significant application for trifunctional linkers like NH-bis(PEG3-Boc) is in the construction of PROTACs.^[3] These heterobifunctional molecules bring a target protein and an E3 ubiquitin ligase into close proximity, leading to the degradation of the target protein. The branched linker

allows for the precise spatial arrangement of the target-binding ligand and the E3 ligase-binding ligand.

[Click to download full resolution via product page](#)

PROTAC mechanism of action.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. genprice.com [genprice.com]
- 2. precisepeg.com [precisepeg.com]
- 3. benchchem.com [benchchem.com]
- 4. Branched PEG, Branched Linker, Multi arm PEG | BroadPharm [broadpharm.com]
- 5. adc.bocsci.com [adc.bocsci.com]
- 6. PEG Linker, Discrete PEG | BroadPharm [broadpharm.com]
- 7. peg.bocsci.com [peg.bocsci.com]
- 8. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [N-(Amino-PEG3)-N-bis(PEG3-Boc) CAS number and supplier information]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b609414#n-amino-peg3-n-bis-peg3-boc-cas-number-and-supplier-information>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com